molecular formula C9H9BrO2 B025771 Methyl 3-bromo-4-methylbenzoate CAS No. 104901-43-1

Methyl 3-bromo-4-methylbenzoate

Cat. No. B025771
M. Wt: 229.07 g/mol
InChI Key: MASRAGFWFYHMFI-UHFFFAOYSA-N
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Patent
US07563815B2

Procedure details

To a solution of 1.09 g (4.76 mmol) of the product from Example 224 Step A in 7 mL of carbon tetrachloride was added 847 mg (4.76 mmol) of N-bromosuccinimide and 78 mg (0.48 mmol) of 2,2′-azobisisobutyronitrile. The resultant mixture was heated at reflux for 2 5 hours, cooled to ambient temperature, diluted with carbon tetrachloride and filtered through celite. The filtrate was concentrated in vacuo and carried on without purification assuming 100% conversion. HPLC/MS (ESI) m/z (M+H)=310.9 (3.68 min).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
847 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6].[Br:13]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH2:12][Br:13])[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=CC1C
Name
Quantity
847 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
78 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
carried on without purification
CUSTOM
Type
CUSTOM
Details
HPLC/MS (ESI) m/z (M+H)=310.9 (3.68 min)
Duration
3.68 min

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=O)OC)C=CC1CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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